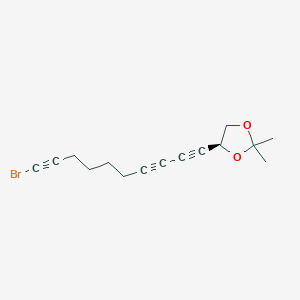
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a brominated deca-triyne chain and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps:
Formation of the Bromodeca-1,3,9-triyne Chain: This step involves the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a cyclization reaction, often involving the use of acid catalysts to promote the formation of the ring structure.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne chain, converting it to alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated compounds with biological systems. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable, functionalized structures.
Wirkmechanismus
The mechanism of action of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its brominated and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(10-Chlorodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
(4S)-4-(10-Iododeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
(4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
Uniqueness
The uniqueness of (4S)-4-(10-Bromodeca-1,3,9-triyn-1-YL)-2,2-dimethyl-1,3-dioxolane lies in its specific combination of a brominated alkyne chain and a dioxolane ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
827622-25-3 |
|---|---|
Molekularformel |
C15H17BrO2 |
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
(4S)-4-(10-bromodeca-1,3,9-triynyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H17BrO2/c1-15(2)17-13-14(18-15)11-9-7-5-3-4-6-8-10-12-16/h14H,3-4,6,8,13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
INBVUOOMQVDKEG-AWEZNQCLSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)C#CC#CCCCCC#CBr)C |
Kanonische SMILES |
CC1(OCC(O1)C#CC#CCCCCC#CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


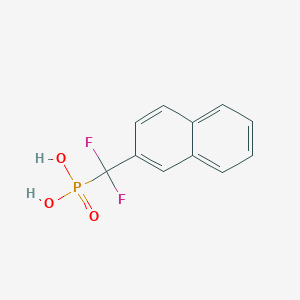
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

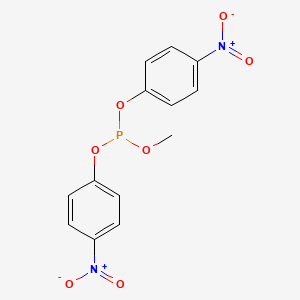
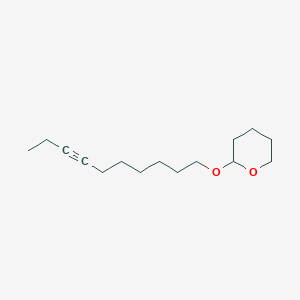
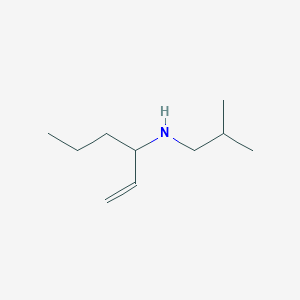

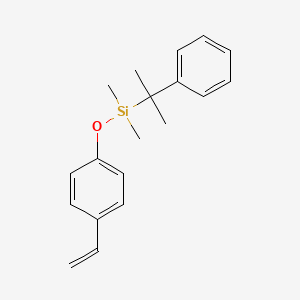
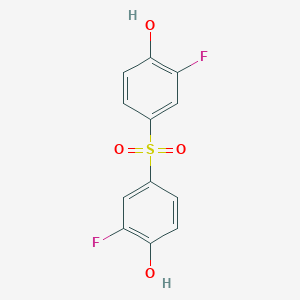

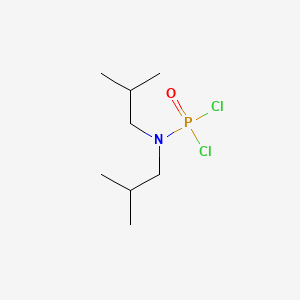
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
